Cas no 886766-73-0 (1-Boc-3-M-Tolylpiperazine)

1-Boc-3-M-Tolylpiperazine Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 3-(m-tolyl)piperazine-1-carboxylate
- tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate
- CS-0172102
- 1228570-74-8
- 886766-73-0
- tert-Butyl3-(m-tolyl)piperazine-1-carboxylate
- (R)-3-M-TOLYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- A915013
- AB46183
- AB46187
- DTXSID10857148
- 3-M-TOLYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- AS-35476
- 1-BOC-3-M-TOLYLPIPERAZINE
- AKOS022177666
- MFCD08685950
- (S)-3-M-TOLYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- EN300-1877563
- AB46186
- SCHEMBL26475752
- 1-Boc-3-M-Tolylpiperazine
-
- MDL: MFCD08685950
- Inchi: InChI=1S/C16H24N2O2/c1-12-6-5-7-13(10-12)14-11-18(9-8-17-14)15(19)20-16(2,3)4/h5-7,10,14,17H,8-9,11H2,1-4H3
- InChI Key: IKBHBWSKAGCUHE-UHFFFAOYSA-N
- SMILES: CC1=CC(=CC=C1)C2CN(CCN2)C(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 276.183778013g/mol
- Monoisotopic Mass: 276.183778013g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6Ų
- XLogP3: 2.3
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
1-Boc-3-M-Tolylpiperazine Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Storage Condition:2-8 °C
1-Boc-3-M-Tolylpiperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B667975-10mg |
1-Boc-3-M-Tolylpiperazine |
886766-73-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
Chemenu | CM370585-1g |
tert-Butyl 3-(m-tolyl)piperazine-1-carboxylate |
886766-73-0 | 95%+ | 1g |
$669 | 2022-08-31 | |
TRC | B667975-50mg |
1-Boc-3-M-Tolylpiperazine |
886766-73-0 | 50mg |
$ 210.00 | 2022-06-06 | ||
AstaTech | 50194-5/G |
1-BOC-3-M-TOLYLPIPERAZINE |
886766-73-0 | 95% | 5g |
$1503 | 2023-09-17 | |
Enamine | EN300-1877563-0.05g |
tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate |
886766-73-0 | 0.05g |
$455.0 | 2023-09-18 | ||
Enamine | EN300-1877563-0.5g |
tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate |
886766-73-0 | 0.5g |
$520.0 | 2023-09-18 | ||
Enamine | EN300-1877563-5.0g |
tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate |
886766-73-0 | 5g |
$3562.0 | 2023-06-01 | ||
1PlusChem | 1P00IFSN-1g |
tert-Butyl 3-(m-tolyl)piperazine-1-carboxylate |
886766-73-0 | 95% | 1g |
$610.00 | 2025-02-28 | |
Enamine | EN300-1877563-1g |
tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate |
886766-73-0 | 1g |
$541.0 | 2023-09-18 | ||
Enamine | EN300-1877563-5g |
tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate |
886766-73-0 | 5g |
$1572.0 | 2023-09-18 |
1-Boc-3-M-Tolylpiperazine Related Literature
-
1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
Additional information on 1-Boc-3-M-Tolylpiperazine
Introduction to 1-Boc-3-M-Tolylpiperazine (CAS No. 886766-73-0) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
1-Boc-3-M-Tolylpiperazine, identified by the chemical identifier CAS No. 886766-73-0, is a versatile intermediate in the synthesis of pharmacologically active compounds. This compound belongs to the piperazine class, a heterocyclic structure widely recognized for its role in medicinal chemistry due to its favorable pharmacokinetic properties and ability to modulate biological targets. The presence of a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom and a 3-methylphenyl (m-tolyl) substituent enhances its utility as a building block in the development of novel therapeutic agents.
The Boc group serves as an essential protecting agent in peptide synthesis and drug development, ensuring stability during synthetic processes while allowing selective deprotection under mild acidic conditions. This feature makes 1-Boc-3-M-Tolylpiperazine particularly valuable in multi-step synthetic routes where orthogonal functionalization is required. The m-tolyl moiety, derived from methylbenzene, contributes to the compound's lipophilicity and can influence its binding affinity to biological targets, making it a promising scaffold for drug discovery.
In recent years, significant advancements in the field of chemical biology have highlighted the importance of piperazine derivatives in addressing neurological and cardiovascular disorders. Research has demonstrated that modifications at the 3-position of the piperazine ring can significantly alter binding interactions with receptors such as serotonin receptors (5-HT) and dopamine receptors (D2). The introduction of a 3-methylphenyl substituent in 1-Boc-3-M-Tolylpiperazine not only enhances solubility but also provides a tunable pharmacophore for designing ligands with improved selectivity and efficacy.
One notable application of 1-Boc-3-M-Tolylpiperazine is in the development of compounds targeting central nervous system (CNS) disorders. Studies have shown that piperazine-based scaffolds can modulate neurotransmitter systems involved in conditions such as depression, anxiety, and Parkinson's disease. The combination of the Boc protecting group and the m-tolyl substituent allows for fine-tuning of physicochemical properties, including solubility, metabolic stability, and blood-brain barrier penetration. These attributes are critical for designing drugs that can effectively reach and interact with CNS targets.
Furthermore, the growing interest in kinase inhibitors has led to extensive exploration of piperazine derivatives as key components in anticancer therapies. Kinases play crucial roles in cell signaling pathways, making them attractive targets for drug intervention. The structural features of 1-Boc-3-M-Tolylpiperazine, particularly the presence of an aromatic ring at the 3-position, contribute to its ability to bind tightly to kinase active sites. Recent computational studies have predicted that derivatives of this compound may exhibit inhibitory activity against various kinases, including those implicated in tyrosine kinase-driven cancers.
The synthesis of 1-Boc-3-M-Tolylpiperazine involves well-established organic chemistry techniques, ensuring high yield and purity suitable for pharmaceutical applications. The Boc protection is typically achieved through reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydride. Subsequent functionalization at the 3-position with methylbenzene derivatives can be accomplished via nucleophilic aromatic substitution or cross-coupling reactions, depending on the synthetic strategy employed.
The versatility of 1-Boc-3-M-Tolylpiperazine extends beyond CNS and anticancer applications. It has been utilized in the development of compounds targeting inflammatory pathways, where piperazine derivatives serve as scaffolds for modulating enzyme activity. Additionally, its structural motif has been incorporated into molecules designed for antimicrobial purposes, addressing the growing challenge of antibiotic resistance. These diverse applications underscore its importance as a synthetic intermediate in modern drug discovery.
The chemical properties of 1-Boc-3-M-Tolylpiperazine, including its stability under various reaction conditions and compatibility with multiple functional groups, make it an indispensable tool for medicinal chemists. Advances in synthetic methodologies have further enhanced its accessibility, enabling rapid screening and optimization campaigns. High-throughput synthesis combined with computational modeling has accelerated the identification of lead compounds derived from this scaffold, streamlining the drug development pipeline.
Future research directions may explore novel derivatization strategies to expand the pharmacological profile of 1-Boc-3-M-Tolylpiperazine derivatives. For instance, incorporating heteroatoms into the aromatic ring or modifying the Boc group could lead to compounds with enhanced bioavailability or altered receptor interactions. Such modifications are expected to yield new therapeutic entities with improved therapeutic outcomes.
In conclusion,1-Boc-3-M-Tolylpiperazine (CAS No. 886766-73-0) represents a valuable intermediate in pharmaceutical synthesis, offering a balance between structural flexibility and functional robustness. Its role in developing CNS-targeting agents, kinase inhibitors, and other therapeutic compounds highlights its significance in contemporary medicinal chemistry. As research continues to uncover new applications for piperazine derivatives,1-Boc-3-M-Tolylpiperazine will undoubtedly remain at the forefront of drug discovery efforts.
886766-73-0 (1-Boc-3-M-Tolylpiperazine) Related Products
- 859518-32-4(tert-butyl (2R)-2-phenylpiperazine-1-carboxylate)
- 502649-29-8(tert-butyl 3-benzylpiperazine-1-carboxylate)
- 904814-49-9(Ethyl 3-phenylpiperazine-1-carboxylate)
- 481038-63-5(Tert-butyl 2-benzylpiperazine-1-carboxylate)
- 502649-25-4(Tert-butyl 3-phenylpiperazine-1-carboxylate)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
